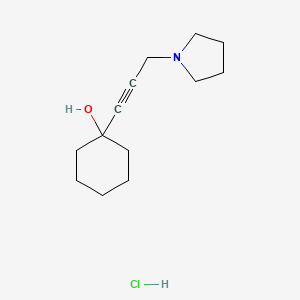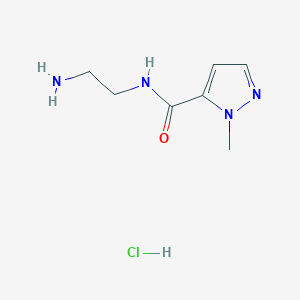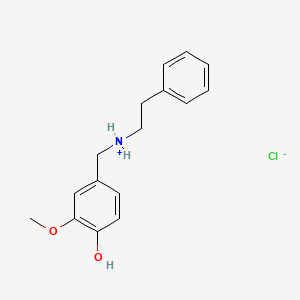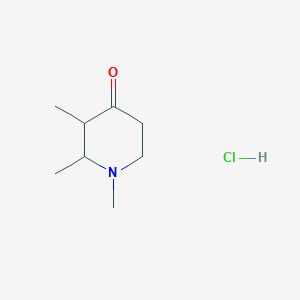![molecular formula C8H9Cl2F2NO B7982529 4-[chloro(difluoro)methoxy]-{N}-methylaniline](/img/structure/B7982529.png)
4-[chloro(difluoro)methoxy]-{N}-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[chloro(difluoro)methoxy]-{N}-methylaniline is an organic compound with the molecular formula C8H9ClF2NO It is a derivative of aniline, where the aniline ring is substituted with a chloro(difluoro)methoxy group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[chloro(difluoro)methoxy]-{N}-methylaniline typically involves multiple steps. One common method starts with trichloromethoxybenzene as the raw material. This compound undergoes selective fluorination using hydrogen fluoride to produce chlorodifluoromethoxybenzene. The next step involves nitration of chlorodifluoromethoxybenzene using a mixed acid to obtain 4-(chlorodifluoromethoxy)nitrobenzene. Finally, hydrogenation reduction of 4-(chlorodifluoromethoxy)nitrobenzene yields 4-(chlorodifluoromethoxy)aniline .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial. The industrial method also focuses on minimizing the use of hazardous reagents and ensuring the process is environmentally friendly.
化学反应分析
Types of Reactions
4-[chloro(difluoro)methoxy]-{N}-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The aniline group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction, the chloro group can be replaced with a nucleophile, resulting in a new substituted aniline derivative.
科学研究应用
4-[chloro(difluoro)methoxy]-{N}-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[chloro(difluoro)methoxy]-{N}-methylaniline involves its interaction with specific molecular targets. The chloro(difluoro)methoxy group can participate in hydrogen bonding and other interactions with target molecules. The aniline group can interact with enzymes and receptors, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
4-(Chlorodifluoromethoxy)aniline: Similar in structure but lacks the methyl group on the aniline ring.
3-Chloro-4-(trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-[chloro(difluoro)methoxy]-{N}-methylaniline is unique due to the presence of both the chloro(difluoro)methoxy group and the methyl group on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4-[chloro(difluoro)methoxy]-N-methylaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO.ClH/c1-12-6-2-4-7(5-3-6)13-8(9,10)11;/h2-5,12H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDDFFWEDDNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)OC(F)(F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[[(1-Methylpyrazol-3-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B7982447.png)
![(2-[(3-Ethylisoxazol-5-yl)methoxy]ethyl)amine hydrochloride](/img/structure/B7982455.png)
![2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid hydrochloride](/img/structure/B7982462.png)
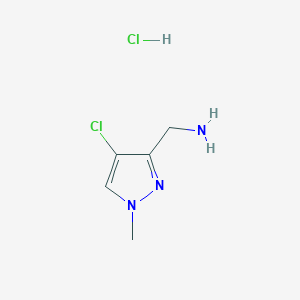
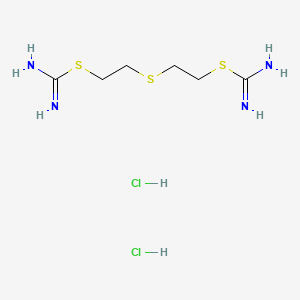
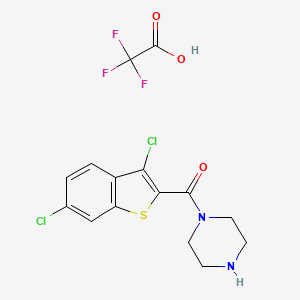
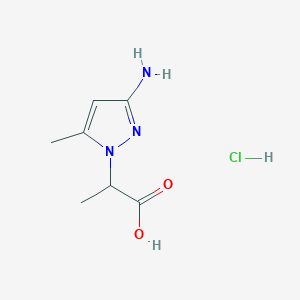
![4-[(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B7982495.png)
![5-[(4-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B7982497.png)
